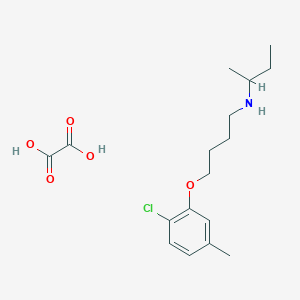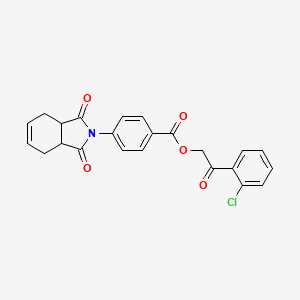![molecular formula C15H24ClNO B4042192 N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine](/img/structure/B4042192.png)
N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine
Übersicht
Beschreibung
N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine is a compound that belongs to the class of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. This particular compound features a phenoxy group substituted with chlorine and ethyl groups, connected to a propyl chain, which is further linked to a butan-2-amine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-ethylphenol with an appropriate halogenated propyl compound under basic conditions to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then reacted with butan-2-amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy oxides, while substitution reactions can produce various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine interactions with biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group may facilitate binding to specific sites, while the amine group can participate in hydrogen bonding or ionic interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(4-chlorophenoxy)propyl]butan-2-amine: Lacks the ethyl group, which may affect its reactivity and binding properties.
N-[3-(4-ethylphenoxy)propyl]butan-2-amine: Lacks the chlorine atom, which can influence its chemical behavior and applications.
Uniqueness
N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine is unique due to the presence of both chlorine and ethyl substituents on the phenoxy group. This combination can enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-4-12(3)17-9-6-10-18-14-7-8-15(16)13(5-2)11-14/h7-8,11-12,17H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEPXSQNXXLNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCNC(C)CC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine oxalate](/img/structure/B4042111.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-nitrophenyl)acetamide](/img/structure/B4042120.png)
![N-[2-(2-bromo-4-chlorophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4042136.png)
![{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4042146.png)
![N-methyl-2-(2-methylindol-1-yl)-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B4042151.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,3-diphenylpropanamide](/img/structure/B4042155.png)

![N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4042161.png)

![2,6-Dimethyl-4-[4-(2-prop-2-enylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4042172.png)
![1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole;oxalic acid](/img/structure/B4042178.png)
![4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042180.png)
![N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine](/img/structure/B4042193.png)
![2-[4-(benzoyloxy)phenyl]-2-oxoethyl N-(4-methylbenzoyl)glycylglycinate](/img/structure/B4042200.png)
